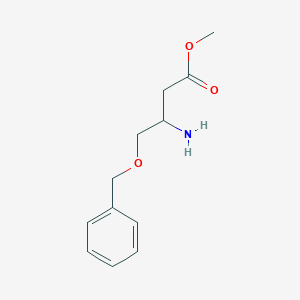![molecular formula C15H13ClN2O3S B15168470 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide CAS No. 873112-77-7](/img/structure/B15168470.png)
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a sulfanyl group attached to a 5-chloro-2-nitrophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 5-chlorophenyl sulfide, undergoes nitration to introduce a nitro group at the 2-position, forming 5-chloro-2-nitrophenyl sulfide.
Amidation: The nitrophenyl sulfide is then reacted with N,N-dimethylbenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amidation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 2-[(5-Amino-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxide or sulfone derivatives.
科学的研究の応用
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins.
類似化合物との比較
Similar Compounds
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
- 5-Chloro-2-(methylsulfanyl)benzoic acid
- 2-Chloro-5-(methylthio)benzoic acid
Uniqueness
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
873112-77-7 |
|---|---|
分子式 |
C15H13ClN2O3S |
分子量 |
336.8 g/mol |
IUPAC名 |
2-(5-chloro-2-nitrophenyl)sulfanyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H13ClN2O3S/c1-17(2)15(19)11-5-3-4-6-13(11)22-14-9-10(16)7-8-12(14)18(20)21/h3-9H,1-2H3 |
InChIキー |
SLDOGUGCAKBKGS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)
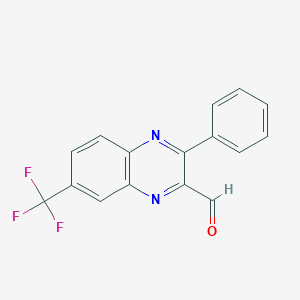
![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
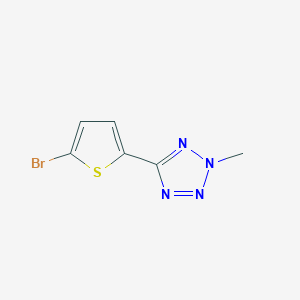
![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)
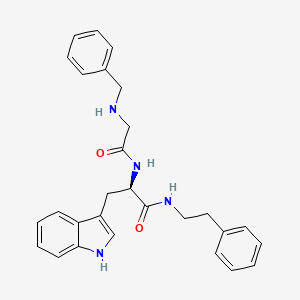
![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)
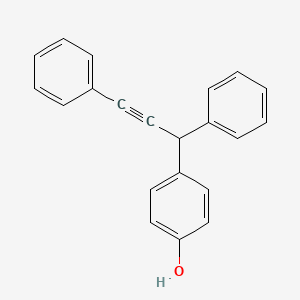
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
